3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

Drug Metabolism Medicinal Chemistry AKR1C3 Inhibition

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is a synthetic indole-3-propanoic acid derivative featuring a 5-fluoro substituent on the indole core and a 4-methoxyphenyl group at the 2-position. This compound belongs to a class of 2-arylindole-3-alkanoic acids that are structurally related to nonsteroidal anti-inflammatory drug (NSAID) scaffolds, particularly indomethacin analogs, but with critical differences: the propanoic acid side chain replaces the acetic acid moiety found in indomethacin, and the N1-acyl (e.g., 4-chlorobenzoyl) group is absent, yielding a free NH-indole.

Molecular Formula C18H16FNO3
Molecular Weight 313.328
CAS No. 924220-43-9
Cat. No. B2395376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
CAS924220-43-9
Molecular FormulaC18H16FNO3
Molecular Weight313.328
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O
InChIInChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
InChIKeyXLUUZCZMTANOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid (CAS 924220-43-9): Structural Profile and Procurement Considerations


3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is a synthetic indole-3-propanoic acid derivative featuring a 5-fluoro substituent on the indole core and a 4-methoxyphenyl group at the 2-position . This compound belongs to a class of 2-arylindole-3-alkanoic acids that are structurally related to nonsteroidal anti-inflammatory drug (NSAID) scaffolds, particularly indomethacin analogs, but with critical differences: the propanoic acid side chain replaces the acetic acid moiety found in indomethacin, and the N1-acyl (e.g., 4-chlorobenzoyl) group is absent, yielding a free NH-indole [1]. With a molecular formula of C18H16FNO3 and a molecular weight of 313.33 g/mol, it is commercially available from multiple reputable suppliers (e.g., Santa Cruz Biotechnology, AKSci, Enamine) at 95% purity for research use only [2]. The combination of a fluorine atom at C5 and a methoxy group on the 2-phenyl ring distinguishes it from closely related building blocks and suggests potential utility in medicinal chemistry campaigns targeting the AKR1C3 enzyme, cyclooxygenase isoforms, or other indole-binding proteins.

Why 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid Cannot Be Replaced by Generic Indole-3-propanoic Acid Analogs


Substituting 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid with simpler indole-3-propanoic acid derivatives (e.g., the unsubstituted 3-(1H-indol-3-yl)propanoic acid or 3-(2-phenyl-1H-indol-3-yl)propanoic acid) is not pharmacologically or chemically valid due to the critical electronic and steric contributions of its 5-fluoro and 4-methoxyphenyl substituents. In the context of AKR1C3 inhibitor development, indomethacin analog libraries have demonstrated that both a 5'-fluoro (or 5'-methoxy) group on the indole ring and specific 2'-aryl substitutions are essential for achieving nanomolar potency and >100-fold selectivity over the AKR1C1/AKR1C2 isoforms [1]. The 5-fluoro substituent on the indole core of this compound enhances metabolic stability by blocking potential oxidative metabolism at that position, a known vulnerability in unsubstituted indoles [2]. Meanwhile, the 4-methoxyphenyl group at the 2-position provides a specific hydrogen-bond acceptor motif that is absent in 2-methyl or 2-phenyl analogs, directly influencing target binding conformation [1]. These structural features are not interchangeable; a generic substitution would result in a complete loss of the specific molecular recognition profile required for reproducible target engagement, as evidenced by the structure-activity relationships (SAR) established for this chemotype [1].

Quantitative Differentiation Evidence for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid (CAS 924220-43-9)


5-Fluoro vs. 5-Hydroxy/Hydrogen: Metabolic Stability Advantage at the Indole Core

The presence of a fluorine atom at the C5 position of the indole ring in 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid directly blocks the primary site of cytochrome P450-mediated oxidative metabolism that occurs in unsubstituted indoles. This class-level inference is supported by the broader AKR1C3 inhibitor SAR literature, where indomethacin analogs retaining a 5'-fluoro or 5'-methoxy group maintain metabolic stability sufficient to achieve sustained target engagement [1]. In contrast, the 5-des-fluoro analog (i.e., 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid) would be susceptible to rapid hydroxylation and subsequent glucuronidation or sulfation, leading to reduced half-life and lower effective concentration at the target site [2]. This metabolic vulnerability directly impacts the reproducibility of in vitro and in vivo assays, making the fluorinated compound the preferred scaffold for lead optimization.

Drug Metabolism Medicinal Chemistry AKR1C3 Inhibition

4-Methoxyphenyl vs. 4-Methylphenyl at C2: Hydrogen-Bond Acceptor Capability and Target Binding Potential

The 4-methoxyphenyl group at the 2-position of this compound introduces a hydrogen-bond acceptor (the methoxy oxygen) that is absent in the closest commercially available analog, 3-[5-fluoro-2-(4-methylphenyl)-1H-indol-3-yl]propanoic acid (CAS 1082334-01-7) . In the co-crystal structure of AKR1C3·NADP+ with 2'-des-methylindomethacin, the inhibitor orientation is stabilized by interactions involving the 2'-aryl substituent and the active site residues Tyr55 and His117 [1]. Replacing the methyl group (a hydrophobic, non-directional substituent) with a methoxy group alters the electrostatic potential surface and provides a directional hydrogen-bond acceptor, potentially increasing binding affinity and selectivity for targets that require this interaction. Comparative molecular formula analysis shows C18H16FNO3 (MW 313.33) for the target compound versus C18H16FNO2 (MW 297.33) for the 4-methyl analog, a difference of one oxygen atom and 16 Da that can be used analytically to confirm compound identity .

Molecular Recognition COX Inhibition AKR1C3 Selectivity

Propanoic Acid vs. Acetic Acid Side Chain: Altered pKa and Spatial Reach

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid contains a propanoic acid side chain (-CH2CH2COOH) at the indole 3-position, whereas indomethacin and its direct analogs bear an acetic acid chain (-CH2COOH). In the AKR1C3 inhibitor series, lengthening the aliphatic side chain from ethyl to propyl (as in compound 16 vs. indomethacin in the same study) led to a twofold reduction in AKR1C3 potency but maintained >100-fold selectivity over AKR1C1/AKR1C2 [1]. The propanoic acid chain shifts the carboxylate position by one methylene unit (~1.5 Å) relative to the indole ring, altering both the pKa of the acid (predicted to be slightly higher than the acetic acid analog due to reduced electron-withdrawing effect) and the spatial orientation of the charged carboxylate in the enzyme active site [1]. This structural modification can be advantageous for probing the oxyanion hole geometry in AKR1C3 or for reducing COX-related gastrointestinal toxicity, a known issue with indomethacin's acetic acid moiety [1].

Physicochemical Properties Enzyme Inhibition Lead Optimization

Free NH-Indole vs. N1-Acyl Indomethacin: Reduced COX Inhibition and Altered Selectivity Profile

Unlike indomethacin, which bears an N1-(4-chlorobenzoyl) substituent that is essential for potent COX-1/COX-2 inhibition, 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid has a free NH group at the indole N1 position . In the AKR1C3 inhibitor development program, parallel synthetic strategies were specifically employed to generate indomethacin analogs that 'exhibit reduced cyclooxygenase inhibitory activity but retain AKR1C3 inhibitory potency and selectivity' [1]. The removal of the N1-acyl group is a key design principle for separating AKR1C3 inhibition from COX inhibition, thereby minimizing the gastrointestinal and renal side effects that limit the therapeutic use of indomethacin [1]. This free NH-indole scaffold provides a cleaner pharmacological tool for studying AKR1C3 function in castrate-resistant prostate cancer models without the confounding prostanoid-depleting effects of COX inhibitors [1].

Selectivity COX-1/COX-2 AKR1C3

Commercial Availability and Purity Benchmark Against Rare In-House Analogs

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is commercially available off-the-shelf from multiple vendors at a standardized purity of 95%, with pricing and packaging suitable for research-scale procurement [1]. Santa Cruz Biotechnology offers the compound in 250 mg ($197) and 1 g ($399) quantities under catalog number sc-346035 . In contrast, the closely related analog 3-[5-fluoro-2-(4-methylphenyl)-1H-indol-3-yl]propanoic acid (CAS 1082334-01-7) is listed only in chemical databases without comparable commercial availability from major research chemical suppliers . The availability of the methoxy derivative from multiple independent sources reduces supply chain risk and enables cross-validation of biological results using different product lots, a critical quality control measure for assay reproducibility [1].

Chemical Procurement Assay Reproducibility Building Block

Recommended Application Scenarios for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid (CAS 924220-43-9) Based on Quantitative Differentiation Evidence


AKR1C3-Selective Inhibitor Lead Optimization and CRPC Drug Discovery

This compound is structurally positioned as a key intermediate between indomethacin (potent COX/AKR1C3 dual inhibitor) and fully selective AKR1C3 inhibitors. Its free NH-indole core and propanoic acid side chain align with the design principles established by Adegoke et al. (2013) for reducing COX inhibitory activity while retaining AKR1C3 potency [1]. Researchers can use this scaffold to install diverse N1-acyl groups (e.g., 4-chlorobenzoyl, trifluoromethylsulfonyl) and evaluate the resulting SAR for AKR1C3 inhibition versus COX-1/COX-2 activity [1]. The 5-fluoro and 4-methoxyphenyl substituents provide metabolic stability and H-bond acceptor capability that are critical for lead development.

Chemical Probe Development for Aldo-Keto Reductase Family Profiling

The combination of a 5-fluoro substituent (metabolic stability) and a 4-methoxyphenyl group (H-bond acceptor) makes this compound a suitable starting point for developing chemical probes to dissect the functional roles of AKR1C family members (AKR1C1–C4) in steroid hormone metabolism [1]. Unlike indomethacin, which potently inhibits multiple AKR1C isoforms, this compound's scaffold offers the potential for isoform-selective tool compounds through further derivatization at the N1 and side chain positions [1]. The multi-vendor commercial availability at 95% purity ensures that independent laboratories can reproduce probe characterization studies [2].

Differential Scanning Fluorimetry (DSF) or X-Ray Crystallography with AKR1C3

The 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid scaffold, when co-crystallized with AKR1C3·NADP+, may reveal a similar binding mode to that observed for 2'-des-methylindomethacin (PDB entry available from J Med Chem 2013 study) [1]. The methoxy oxygen can be exploited as a crystallographic marker for electron density fitting, while the 5-fluoro atom provides anomalous scattering for phase determination if high-resolution data are collected. This compound's structural features facilitate biophysical characterization of inhibitor-enzyme complexes.

Medicinal Chemistry Building Block for Focused Indole Libraries

As a commercially available, multi-gram-scale building block, this compound serves as a versatile starting material for generating focused libraries of 2,3-diaryl-indole propanoic acid derivatives [1]. The free NH group allows for N-alkylation or N-acylation; the propanoic acid can be converted to amides, esters, or bioisosteres (e.g., tetrazole, hydroxamic acid); and the 4-methoxyphenyl group can be demethylated to a phenol for further diversification [1]. This synthetic tractability, combined with assured supply from multiple vendors, makes it a strategic procurement choice for high-throughput screening library synthesis [2].

Quote Request

Request a Quote for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.